molecular formula C17H13ClN2O5S B2668203 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate CAS No. 147932-64-7

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate

Cat. No.: B2668203
CAS No.: 147932-64-7
M. Wt: 392.81
InChI Key: YGGJBVQHLMOKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate is a heterocyclic compound that belongs to the thiazoloquinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate typically involves the formation of the thiazole ring followed by the quinoxaline ring. One common method involves the cyclodehydration of (quinolin-2-ylsulfanyl)acetic acid with acetic anhydride . This process can be further optimized by using various catalysts and reaction conditions to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate
  • 4-Methyl-2-phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate

Uniqueness

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methyl and phenyl substituents, along with the thiazoloquinoxaline core, contribute to its unique properties compared to other similar compounds .

Properties

IUPAC Name

4-methyl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one;perchloric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS.ClHO4/c1-11-17-19(14-10-6-5-9-13(14)18-11)16(20)15(21-17)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGJBVQHLMOKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=S=C(C3=O)C4=CC=CC=C4.OCl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.